methyl 3-(3-bromophenyl)-1H-pyrazole-5-carboxylate
Description
Historical Context of Pyrazole Chemistry
The foundations of pyrazole chemistry trace back to the pioneering work of German chemist Ludwig Knorr in 1883, who first gave the term "pyrazole" to this class of compounds and discovered the antipyretic action of pyrazole derivatives in humans. This groundbreaking discovery stimulated significant interest in pyrazole chemistry and established the framework for extensive research that continues to this day. Following Knorr's initial work, German chemist Hans von Pechmann developed a classical method in 1898 for synthesizing pyrazole from acetylene and diazomethane, further expanding the synthetic possibilities for this heterocyclic system.
The historical significance of pyrazole chemistry extends beyond its initial synthesis, as the first synthesis of substituted pyrazoles was carried out in 1883 by Knorr, who reacted beta-diketone with hydrazine to produce regioisomers. This methodology, now known as the Knorr pyrazole synthesis, became a cornerstone technique that enabled the systematic exploration of pyrazole derivatives. The evolution of pyrazole chemistry throughout the late nineteenth and early twentieth centuries laid the foundation for modern heterocyclic chemistry and established pyrazoles as important scaffolds in pharmaceutical development.
The discovery and development of pyrazole chemistry marked a pivotal moment in organic chemistry, as researchers recognized the potential of these compounds to serve as structural scaffolds for drug design. The unique electronic and steric properties of pyrazole contributed to its binding affinity with various biological targets, enhancing the efficacy of drugs derived from this scaffold. This historical context established the scientific basis for the continued exploration of pyrazole derivatives, including this compound, in contemporary medicinal chemistry research.
Significance in Heterocyclic Chemistry
Pyrazole compounds occupy a position of paramount importance in heterocyclic chemistry due to their distinctive structural features and diverse reactivity patterns. The heterocyclic nature of pyrazoles, characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms in ortho-substitution, imparts unique chemical properties that distinguish them from other aromatic compounds. This structural arrangement creates a conjugated π-electron system that enhances stability while providing multiple sites for chemical modification and functionalization.
The significance of pyrazoles in heterocyclic chemistry is further emphasized by their amphoteric properties, acting as both acids and bases due to the presence of nitrogen atoms with different hybridization states. The acidic pyrrole-like nitrogen possesses a single pair of aromatic electrons, while the simple sp2-hybridized nitrogen resembles pyridine in its electronic characteristics. This dual nature allows pyrazole derivatives to participate in a wide range of chemical transformations and makes them valuable intermediates in synthetic chemistry.
This compound exemplifies the versatility of pyrazole chemistry through its ability to undergo various chemical reactions due to its functional groups. The compound can participate in substitution reactions, coupling reactions, and cyclization processes, making it a valuable building block for synthesizing more complex molecules with enhanced biological activities. The presence of the bromine atom and the unique structure of the pyrazole ring enhance its binding affinity to molecular targets, potentially modulating various biological pathways.
Classification within the Pyrazole Family
This compound belongs to the broader classification of substituted pyrazole carboxylates, representing a specific subclass within the extensive pyrazole family. The pyrazole family encompasses a diverse range of compounds characterized by the presence of the five-membered heterocyclic ring C3N2 with adjacent nitrogen atoms, where various substituents can be introduced to modify chemical and biological properties.
Within the pyrazole classification system, this compound is categorized as a 3-aryl-substituted pyrazole-5-carboxylate ester, where the aryl group contains a bromine substituent at the meta position of the phenyl ring. This specific substitution pattern distinguishes it from other pyrazole derivatives and contributes to its unique reactivity profile and potential applications in medicinal chemistry. The carboxylate ester functionality at the 5-position further classifies it among pyrazole esters, which are known for their utility as synthetic intermediates and their ability to undergo hydrolysis to yield the corresponding carboxylic acids.
The classification of this compound can be illustrated through the following comparative analysis:
| Structural Feature | Classification | Significance |
|---|---|---|
| Heterocyclic core | Five-membered pyrazole ring | Provides aromatic stability and reactivity |
| Substitution pattern | 3-(3-bromophenyl) substituted | Influences electronic properties and biological activity |
| Functional group | Methyl carboxylate ester | Enables further chemical transformations |
| Molecular weight | 281.10 g/mol | Suitable for pharmaceutical applications |
| Molecular formula | C11H9BrN2O2 | Indicates specific elemental composition |
The systematic classification of this compound within the pyrazole family allows researchers to predict its chemical behavior and potential applications based on known structure-activity relationships. This classification also facilitates the design of related compounds with modified properties for specific therapeutic or industrial applications.
Literature Review of Research Evolution
The research evolution concerning this compound and related pyrazole derivatives has progressed through distinct phases, reflecting advances in synthetic methodology, analytical techniques, and understanding of biological activities. Early research in pyrazole chemistry focused primarily on fundamental synthesis methods and structural characterization, building upon the foundational work established by Knorr and other pioneering chemists in the late nineteenth century.
Contemporary research has expanded to encompass sophisticated synthetic approaches, including the development of more efficient and environmentally friendly methodologies for pyrazole synthesis. Modern pyrazole synthesis has witnessed the emergence of greener and more selective methodologies, with the advent of transition metal-catalyzed reactions allowing for controlled synthesis under milder conditions. The utilization of microwave and ultrasound-assisted synthesis techniques has further expedited reaction rates and improved overall yields in pyrazole preparation.
Recent literature has documented the application of advanced analytical techniques for characterizing pyrazole derivatives, including high-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, and high-performance liquid chromatography. These analytical advances have enabled more precise determination of structural features and purity assessment of synthesized compounds, facilitating quality control in pharmaceutical applications.
The evolution of research methodologies is evident in the following developmental timeline:
| Research Period | Focus Area | Key Developments | Literature Evidence |
|---|---|---|---|
| 1883-1900 | Initial synthesis methods | Knorr pyrazole synthesis, basic characterization | Classical methods by Knorr and Pechmann |
| 1900-1950 | Structure elucidation | Understanding of pyrazole properties and reactivity | Development of substitution patterns |
| 1950-2000 | Biological activity exploration | Discovery of pharmaceutical applications | Medicinal chemistry applications |
| 2000-Present | Advanced synthesis and analysis | Green chemistry approaches, modern analytical methods | Click chemistry and bioorthogonal methods |
The research evolution has also encompassed the exploration of pyrazole derivatives in various therapeutic areas, with particular emphasis on anti-inflammatory and anticancer properties. Studies have investigated the mechanism of action for pyrazole compounds, revealing their interaction with specific molecular targets such as enzymes or receptors within biological systems. This mechanistic understanding has guided the rational design of new pyrazole derivatives with enhanced biological activities and improved pharmacological profiles.
Current research trends indicate a continued focus on developing novel synthetic routes for pyrazole derivatives, optimizing their biological activities, and exploring new therapeutic applications. The integration of computational chemistry approaches with experimental research has enabled more efficient drug design strategies, allowing researchers to predict the properties of new pyrazole derivatives before synthesis. This evolution in research methodology represents a significant advancement from the empirical approaches used in early pyrazole chemistry and demonstrates the maturation of this field into a sophisticated area of pharmaceutical research.
Properties
IUPAC Name |
methyl 3-(3-bromophenyl)-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-16-11(15)10-6-9(13-14-10)7-3-2-4-8(12)5-7/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHVYCSHYVHJKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3-bromophenyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 3-bromobenzaldehyde with hydrazine hydrate to form 3-(3-bromophenyl)hydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the desired pyrazole compound. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-bromophenyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions often involve the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, oxidized derivatives, and reduced alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
Anti-inflammatory and Analgesic Properties
This compound has been explored for its potential in drug design, particularly in developing anti-inflammatory and analgesic medications. Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. A study demonstrated that methyl 3-(3-bromophenyl)-1H-pyrazole-5-carboxylate exhibits significant inhibition of COX-2 activity, suggesting its utility in pain management therapies .
Anticancer Activity
Research has shown that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines, particularly those with BRAF mutations. In vitro studies revealed that it effectively inhibits the BRAF/ERK signaling pathway, which is pivotal in melanoma treatment .
Agricultural Chemistry
Agrochemical Intermediates
this compound serves as a key intermediate in the synthesis of agrochemicals, especially fungicides and herbicides. Its unique chemical structure enhances crop protection and yield by providing effective solutions against pests and diseases . Additionally, it plays a role in the development of eco-friendly pesticides, addressing the need for sustainable agricultural practices while minimizing environmental impact .
Material Science
Advanced Materials Development
In material science, this compound is utilized in formulating advanced materials such as polymers and coatings. Its unique chemical properties contribute to improved durability and performance of these materials. The incorporation of pyrazole derivatives into polymer matrices has shown to enhance thermal stability and mechanical strength, making them suitable for various industrial applications .
Biochemical Research
Enzyme Inhibition Studies
this compound is also employed in biochemical research to study enzyme inhibition and receptor binding interactions. It has been used to explore mechanisms of action related to various biological processes and disease mechanisms, contributing to a deeper understanding of drug-target interactions .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Pharmaceutical | Anti-inflammatory drugs | Significant COX-2 inhibition observed |
| Anticancer agents | Inhibits BRAF/ERK signaling pathway | |
| Agricultural Chemistry | Synthesis of fungicides/herbicides | Enhances crop protection |
| Development of eco-friendly pesticides | Reduces environmental impact | |
| Material Science | Formulation of polymers and coatings | Improves durability and thermal stability |
| Biochemical Research | Enzyme inhibition studies | Contributes to understanding biological processes |
Case Studies
Case Study 1: Anticancer Activity Evaluation
A series of pyrazole derivatives were synthesized and evaluated for their anticancer properties against melanoma cells. The results indicated that compounds with similar structures exhibited enhanced potency by effectively inhibiting the BRAF/ERK signaling pathway, showcasing the therapeutic potential of this compound in cancer treatment .
Case Study 2: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of various pyrazole derivatives, this compound demonstrated significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations ranging from 0.22 to 0.25 μg/mL. This highlights its potential application as a therapeutic agent against resistant bacterial strains.
Mechanism of Action
The mechanism of action of methyl 3-(3-bromophenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the nature of the compound’s derivatives.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Bromine Position and Halogen Substitution
- 3-Bromophenyl vs. 4-Bromophenyl: The position of bromine significantly impacts steric and electronic properties. For instance, methyl 3-(4-(4-bromophenoxy)phenyl)-1H-pyrazole-5-carboxylate () has a bromine on the distal phenyl ring, which increases molecular rigidity compared to the 3-bromophenyl analog. This difference may alter binding affinity in biological targets, as seen in related enone derivatives where 3-bromophenyl substituents enhance cytotoxicity .
- Chlorine and Fluorine Analogues :
Methyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate () replaces bromine with chlorine, reducing steric bulk but maintaining electronegativity. Fluorinated analogs, such as ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate (), exhibit improved metabolic stability due to fluorine’s strong C–F bond, a common strategy in drug design.
Heteroaromatic Substitutions
Ester Group Modifications
- Methyl vs. However, methyl esters like the target compound may offer better metabolic clearance due to smaller size .
Functional Group Additions
- Amino and Carboxamide Derivatives: Methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate () incorporates amino and cyano groups, enhancing hydrogen-bonding capacity and potency against HIV-1. In contrast, the target compound’s bromine and ester groups prioritize halogen bonding and hydrophobic interactions.
- Thioureido Modifications :
Methyl 3-[3-(ethoxycarbonyl)thioureido]-1H-pyrazole-5-carboxylate () introduces a thiourea moiety, which can chelate metals or form hydrogen bonds, expanding applications in catalysis or biomolecular recognition.
Cytotoxicity and Apoptosis Induction
Ethyl 3-aryl-1H-pyrazole-5-carboxylate derivatives () promote HUVEC apoptosis at 5–20 μmol/L, with activity dependent on aryl substituents. The target compound’s bromine may enhance pro-apoptotic effects compared to non-halogenated analogs.
Antiviral Activity
Methyl 4-amino-3-cyano-substituted pyrazoles () inhibit HIV-1 replication by targeting viral enzymes, demonstrating the importance of electron-withdrawing groups (e.g., cyano) for activity. The bromine in the target compound could similarly stabilize charge-transfer interactions in enzyme binding pockets.
Kinase Inhibition
Macrocyclic pyrazole derivatives () show kinase inhibitory activity, suggesting that substituents like tert-butoxycarbonyl groups enhance selectivity. The target compound’s bromophenyl group may mimic hydrophobic kinase pockets, though further optimization would require additional functionalization.
Solubility and Crystallinity
Data Tables
Table 2: Physicochemical Properties
| Compound | LogP (Predicted) | Melting Point (°C) | Solubility (mg/mL) |
|---|---|---|---|
| Methyl 3-(3-bromophenyl)-1H-pyrazole-5-carboxylate | 3.2 | 150–152 | <1 (Water) |
| Methyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate | 2.8 | 145–147 | <1 (Water) |
| Ethyl 3-(2-pyridyl)-1H-pyrazole-5-carboxylate | 2.5 | 130–132 | 2.5 (DMSO) |
Biological Activity
Methyl 3-(3-bromophenyl)-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound belongs to the pyrazole class of compounds, known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the bromine atom at the meta position on the phenyl ring is crucial for its reactivity and biological interactions .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the pyrazole ring facilitate binding to these targets, influencing various biological pathways. The exact mechanisms are still under investigation, but they may involve:
- Enzyme inhibition : Compounds with a pyrazole structure often inhibit specific enzymes related to disease processes.
- Receptor modulation : Interaction with cellular receptors can lead to altered signaling pathways.
- Antimicrobial activity : The compound has shown promise in inhibiting the growth of various microbial strains.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In studies comparing its efficacy against standard drugs, it has been shown to have lower minimum inhibitory concentrations (MIC) against multidrug-resistant bacterial strains .
Table 1: Antimicrobial Efficacy
| Compound | MIC (µg/mL) | Target Microorganism |
|---|---|---|
| This compound | <32 | E. faecalis, K. pneumoniae |
| Standard Antibiotic (e.g., Ampicillin) | 64 | E. faecalis |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Recent studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The mechanism involves the enhancement of caspase-3 activity, a key player in the apoptosis pathway .
Table 2: Anticancer Activity
| Cell Line | Concentration (µM) | Effect on Apoptosis |
|---|---|---|
| MDA-MB-231 | 1.0 | Morphological changes; increased caspase-3 activity |
| HepG2 | 10.0 | Significant apoptosis induction |
Case Studies
Several studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance:
- Synthesis of Isatin-Pyrazole Derivatives : Research demonstrated that derivatives incorporating isatin showed improved antibacterial properties compared to the parent compound. These modifications were aimed at increasing binding affinity and selectivity towards microbial targets .
- In Vivo Studies : In animal models, compounds derived from this compound have shown promising results in reducing inflammation and pain, comparable to standard anti-inflammatory drugs .
Q & A
Q. What synthetic methodologies are commonly employed to prepare methyl 3-(3-bromophenyl)-1H-pyrazole-5-carboxylate?
The compound is typically synthesized via cyclocondensation of β-ketoesters with hydrazines. For example, ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate was prepared by refluxing a β-ketoester derivative with phenylhydrazine in acetonitrile, followed by purification via column chromatography . Adjusting substituents (e.g., bromophenyl groups) requires careful control of reaction conditions (temperature, solvent polarity) to optimize regioselectivity .
Q. How is the structural integrity of this compound validated post-synthesis?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For pyrazole derivatives, SHELX programs (e.g., SHELXL) are used for structure refinement. For example, a related compound, methyl 3-[3-(ethoxycarbonyl)thioureido]-1H-pyrazole-5-carboxylate, was solved using SHELX-97, with anisotropic displacement parameters refined to an R-factor of 0.040 . Complementary techniques include NMR (1H/13C), IR (to confirm carbonyl and NH groups), and mass spectrometry (to verify molecular ion peaks) .
Q. What spectroscopic techniques are critical for characterizing its electronic and molecular properties?
- 1H NMR : Aromatic protons in the 7.0–8.0 ppm range and pyrazole NH signals near 13.0 ppm (in DMSO-d6) confirm substitution patterns .
- IR : Stretching vibrations at ~1700 cm⁻¹ (ester C=O) and ~3200 cm⁻¹ (pyrazole NH) .
- UV-Vis/fluorescence : Solvent-dependent emission spectra (e.g., in DMSO at ~356 nm) can probe electronic transitions and polarity effects .
Q. How is crystallographic data processed for pyrazole derivatives?
The WinGX suite integrates programs like SHELX, ORTEP (for molecular graphics), and PLATON (for validation). Data reduction, absorption correction, and structure solution are automated, with final refinement using SHELXL to handle anisotropic displacement parameters .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazole synthesis be addressed?
Regioselectivity is influenced by steric and electronic factors. For example, electron-withdrawing groups (e.g., bromophenyl) at the 3-position can direct cyclization via steric hindrance. Computational modeling (DFT) predicts favorable transition states, while experimental optimization (e.g., varying solvent polarity or temperature) can shift product ratios .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?
Discrepancies between NMR (solution state) and SC-XRD (solid state) often arise from conformational flexibility. For example, NH tautomerism in pyrazoles can lead to shifted NMR signals. Hybrid approaches, such as variable-temperature NMR or DFT-optimized gas-phase structures, reconcile these differences .
Q. How are high-resolution or twinned crystallographic datasets handled?
SHELXL’s TWIN/BASF commands are used for twinned data. For high-resolution datasets (<1.0 Å), multipole refinement (via programs like XD) models electron density more accurately. For example, a study on a triazolopyrazole derivative achieved a final R1 of 0.036 using SHELXL with anisotropic hydrogen refinement .
Q. What computational methods predict the compound’s reactivity or pharmacophore potential?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Mulliken charges. These predict nucleophilic/electrophilic sites and binding affinities. Molecular docking (e.g., AutoDock Vina) assesses interactions with biological targets .
Q. How are environmental and stability profiles evaluated for pyrazole derivatives?
Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC. Ecotoxicity is assessed using OECD guidelines (e.g., Daphnia magna acute toxicity tests). For example, ethyl pyrazole carboxylates showed low bioaccumulation potential (log Kow <3.0) in QSAR models .
Methodological Tables
Table 1. Key spectroscopic data for methyl pyrazole carboxylates
| Technique | Observed Data | Reference |
|---|---|---|
| 1H NMR (DMSO-d6) | δ 13.38 (s, NH), 7.77–7.80 (m, aromatic H) | |
| IR | 1705 cm⁻¹ (C=O), 3200 cm⁻¹ (NH) | |
| ESI-MS | m/z 450.2 [M+H]+ |
Table 2. Crystallographic refinement parameters for related compounds
| Parameter | Value (Example) | Software |
|---|---|---|
| R-factor | 0.040 | SHELXL |
| Data/parameters | 16.0 | WinGX |
| Twinning | BASF = 0.25 | SHELXL |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
